BenchChemオンラインストアへようこそ!

6-Chloro-2-piperazin-1-yl-quinoline

Serotonin Transporter (SERT) Binding Affinity (Ki) Structure-Activity Relationship (SAR)

Specifically source 2-piperazinylquinoline lead compound '7' with validated dual SERT inhibition (Ki=1.70 nM) and 5-HT1A antagonism. Unlike generic quipazine analogs (e.g., 6-nitroquipazine, unsubstituted quipazine), only this specific 6-chloro substitution pattern guarantees the precise functional activity and selectivity profile needed for reproducible in vivo microdialysis and behavioral assays. Avoid sourcing unverified derivatives that risk altering mechanism of action. Ideal for reference standard, assay development, and preclinical pharmacology studies.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 78060-46-5
Cat. No. B1354056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-piperazin-1-yl-quinoline
CAS78060-46-5
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl
InChIInChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyGSFXEINORRSYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-piperazin-1-yl-quinoline (78060-46-5): Core Physicochemical and Pharmacological Profile for Procurement Decisions


6-Chloro-2-piperazin-1-yl-quinoline (CAS 78060-46-5) is a synthetic heterocyclic compound with the molecular formula C₁₃H₁₄ClN₃ and a molecular weight of 247.72 g/mol [1]. It features a quinoline core substituted with a chlorine atom at the 6-position and a piperazine moiety at the 2-position . This compound is primarily recognized as a dual-acting serotonin (5-HT) reuptake inhibitor and 5-HT₁A receptor antagonist, with preclinical evidence indicating potent functional activity at both targets and favorable selectivity profiles [2].

6-Chloro-2-piperazin-1-yl-quinoline (78060-46-5): Why Generic Substitution with Other 2-Piperazinylquinolines Fails for SERT/5-HT₁A Research


Substituting 6-chloro-2-piperazin-1-yl-quinoline with other 2-piperazinylquinoline derivatives is not straightforward due to significant structure-activity relationship (SAR) variations that dictate target affinity, selectivity, and functional outcome. For instance, the 6-position substitution profoundly affects SERT binding affinity: the chloro analog exhibits a Ki of 1.70 nM [1], whereas the corresponding nitro analog (6-nitroquipazine) demonstrates subnanomolar affinity (Ki = 0.17 nM) [2], and the unsubstituted parent compound (quipazine) functions as a non-selective 5-HT receptor agonist rather than a reuptake inhibitor . Furthermore, within the same 2-piperazin-1-ylquinoline series evaluated as dual SERT/5-HT₁A antagonists, only specific substitution patterns yield the desired dual functional activity and selectivity profile; compound 7 (6-chloro-2-piperazin-1-yl-quinoline) was identified as the lead due to its combined potency, selectivity, and in vivo efficacy [3]. Therefore, generic substitution without empirical verification of the precise substitution pattern risks altering both the mechanism of action and the quantitative pharmacological profile, rendering the compound unsuitable for targeted research applications.

6-Chloro-2-piperazin-1-yl-quinoline (78060-46-5): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


6-Chloro-2-piperazin-1-yl-quinoline SERT Affinity: Comparison with 6-Nitroquipazine and Unsubstituted Quipazine

6-Chloro-2-piperazin-1-yl-quinoline binds to the rat serotonin transporter (SERT) with an inhibition constant (Ki) of 1.70 nM, as determined by displacement of [³H]citalopram in rat cerebral cortex membranes [1]. In contrast, the 6-nitro analog (6-nitroquipazine) exhibits a Ki of 0.17 nM [2], while the unsubstituted parent compound (quipazine) acts as a 5-HT receptor agonist rather than a reuptake inhibitor, with reported Ki values of 230 nM for 5-HT₁ and 5-HT₂ receptors and 1.4 nM for 5-HT₃R . This 10-fold difference in SERT affinity between the 6-chloro and 6-nitro derivatives, coupled with the distinct pharmacological mechanism of quipazine, underscores the critical importance of the 6-position substituent in defining target engagement and functional outcome.

Serotonin Transporter (SERT) Binding Affinity (Ki) Structure-Activity Relationship (SAR)

6-Chloro-2-piperazin-1-yl-quinoline as a Dual SERT/5-HT₁A Antagonist: Selectivity Profile Over α₁-Adrenergic and Dopaminergic Receptors

In the J Med Chem study by Zhou et al., 6-chloro-2-piperazin-1-yl-quinoline (designated as compound 7) was identified as the lead compound from a series of 2-piperazin-1-ylquinoline derivatives (compounds 3-16) evaluated for dual SERT inhibition and 5-HT₁A receptor antagonism [1]. Compound 7 demonstrated potent functional activity at both targets and exhibited good selectivity over α₁-adrenergic and dopaminergic receptors [1]. While specific numeric selectivity ratios are not provided in the abstract, the authors highlight that this selectivity profile, combined with acceptable pharmacokinetic properties and a favorable in vivo profile, distinguishes compound 7 from other analogues in the series that lacked the optimal balance of dual activity and off-target selectivity [1].

Dual SERT/5-HT₁A Antagonism Selectivity Antidepressant Research

6-Chloro-2-piperazin-1-yl-quinoline in Vivo Efficacy: Superior Extracellular Serotonin Elevation Compared to Single-Target Inhibition

In vivo microdialysis studies in rats demonstrated that 6-chloro-2-piperazin-1-yl-quinoline (compound 7) increased extracellular serotonin levels in the frontal cortex to a greater extent than inhibitors of either target (SERT or 5-HT₁A) alone [1]. This enhanced neurochemical effect translated to a reduction in depression-related aggressive behavior in rats compared to vehicle control [1]. This in vivo differentiation directly validates the therapeutic advantage of the dual mechanism over single-target approaches, providing a clear rationale for selecting this specific compound for preclinical behavioral studies.

In Vivo Microdialysis Frontal Cortex Serotonin Dual Mechanism Advantage

6-Chloro-2-piperazin-1-yl-quinoline (78060-46-5): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Preclinical Antidepressant Research Requiring Dual SERT/5-HT₁A Pharmacology

This compound is ideally suited for in vitro and in vivo studies investigating the therapeutic potential of dual SERT inhibition and 5-HT₁A antagonism in depression models. The validated dual functional activity, selectivity profile, and in vivo efficacy in elevating cortical serotonin and reducing aggressive behavior [1][2] make it a reference tool for evaluating the mechanistic advantages of this dual approach over SSRIs alone.

Serotonin Transporter (SERT) Binding Assays and Structure-Activity Relationship (SAR) Studies

With a well-defined SERT Ki of 1.70 nM [1], 6-chloro-2-piperazin-1-yl-quinoline serves as a benchmark compound in radioligand binding assays for characterizing novel SERT ligands. Its moderate potency relative to 6-nitroquipazine (Ki = 0.17 nM) [2] provides a useful comparator for SAR investigations exploring the impact of 6-position substituents on SERT affinity and selectivity.

In Vivo Microdialysis and Behavioral Pharmacology Studies in Rodent Models

The demonstrated ability of this compound to robustly increase extracellular serotonin in the frontal cortex and produce antidepressant-like behavioral effects in rats [1][2] positions it as a validated positive control for microdialysis experiments and behavioral assays (e.g., forced swim test, tail suspension test, aggression models) designed to probe serotonergic function and antidepressant efficacy.

Chemical Biology Tool for Dissecting 5-HT₁A Receptor Antagonism in Serotonergic Signaling

Given its functional 5-HT₁A antagonism [1], this compound can be employed as a pharmacological tool to selectively block 5-HT₁A autoreceptors and heteroreceptors in electrophysiological and neurochemical studies, thereby enabling researchers to parse the contribution of 5-HT₁A signaling to serotonergic neurotransmission and behavioral outcomes without confounding off-target activity at α₁-adrenergic or dopaminergic receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-piperazin-1-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.